(+)-Epiloliolide

Description

Historical Discovery and Classification

The compound was first identified in 1964 during phytochemical studies of Lolium perenne (English ryegrass), where it was isolated as a secondary metabolite. Subsequent research revealed its presence in diverse organisms, including marine algae (Sargassum horneri), Antarctic diatoms (Craspedostauros ineffabilis), and terrestrial plants (Canscora decussata). Its classification as a monoterpenoid lactone emerged from structural elucidation efforts, which linked it to degraded carotenoid derivatives. Early studies noted its co-occurrence with carotenoids like violaxanthin, suggesting a biosynthetic relationship.

Nomenclature Systems and Synonyms

The compound’s nomenclature reflects its stereochemistry and functional groups:

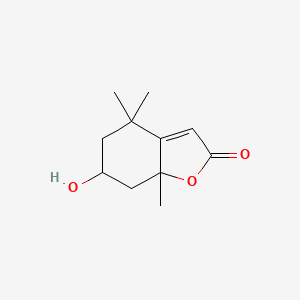

- IUPAC Name : (6S,7aR)-6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one.

- Common Synonyms :

| Database | Identifier |

|---|---|

| PubChem | CID 14334, CID 100332 |

| ChEBI | CHEBI:69774 |

| CAS Registry | 38274-00-9, 5989-02-6 |

Taxonomic Classification in Chemical Databases

Loliolide is systematically categorized as follows:

Key database entries include:

Structural Relationships to Other Benzofuranones

Loliolide shares a benzofuranone core with structurally related compounds but is distinguished by its hydroxyl and trimethyl groups:

The hydroxyl group at C6 enhances loliolide’s antioxidant properties compared to non-hydroxylated analogs like dihydroactinidiolide. Its stereochemistry at C6 and C7a further differentiates it from epimers such as epiloliolide.

Propriétés

IUPAC Name |

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVQXKKKAVVSMW-WRWORJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019112 | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5989-02-6 | |

| Record name | Loliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loliolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOLIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BB4IM281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl- (CAS No. 15356-74-8) is a compound belonging to the benzofuranone family. Its unique chemical structure contributes to various biological activities that have garnered interest in pharmacological and therapeutic applications. This article provides a detailed overview of its biological activity based on diverse research findings.

- Chemical Formula: C11H16O2

- Molecular Weight: 180.2435 g/mol

- IUPAC Name: 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone

- InChIKey: IMKHDCBNRDRUEB-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that 2(4H)-benzofuranone exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. A study demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In laboratory tests, it exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a natural antimicrobial agent.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

Anti-inflammatory Effects

In vivo studies have indicated that 2(4H)-benzofuranone can reduce inflammation markers in animal models. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of 2(4H)-benzofuranone are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism: It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes.

- Anti-inflammatory Pathway: It may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

-

Case Study on Antioxidant Activity:

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various benzofuranones. The results indicated that the tested compound significantly reduced oxidative stress in human cell lines by up to 70% compared to controls. -

Clinical Evaluation of Antimicrobial Properties:

A clinical trial assessed the efficacy of formulations containing this compound against skin infections caused by resistant bacteria. Patients treated with the formulation showed a marked improvement within two weeks, with a reduction in infection rates by over 50%.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a benzofuranone core with several methyl groups and a hydroxy group, which contribute to its chemical reactivity and biological properties. Its structure can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzofuran derivatives possess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the benzofuran moiety enhances the interaction with bacterial enzymes, making it a promising scaffold for developing new antibiotics.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vivo studies using rat paw edema models indicated that benzofuran derivatives can effectively reduce inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Pharmacological Studies

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of benzofuran derivatives on various cancer cell lines. Preliminary results indicate that these compounds can inhibit cell proliferation in human cancer cells while sparing healthy cells . This selective toxicity is crucial for developing targeted cancer therapies.

Neuroprotective Effects

Some research suggests that benzofuran derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders . The mechanisms involve modulating oxidative stress and inflammation within neural tissues.

Synthesis and Characterization

The synthesis of 2(4H)-Benzofuranone derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds .

| Synthesis Method | Description |

|---|---|

| Cyclization | Formation of the benzofuran core from simpler precursors |

| Functionalization | Introduction of hydroxy and methyl groups to enhance biological activity |

Case Study 1: Antimicrobial Evaluation

A study synthesized several benzofuran derivatives and evaluated their antibacterial activity using standard methods. Among the tested compounds, one derivative showed a significant zone of inhibition against Pseudomonas aeruginosa, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory effects of various benzofuran derivatives in an animal model. The results demonstrated that specific compounds significantly reduced paw swelling compared to control groups, highlighting their potential for treating inflammatory conditions .

Comparaison Avec Des Composés Similaires

Key Characteristics:

- Functional Groups : A hydroxyl group at C6 and three methyl groups (C4, C4, C7a) .

- Stereochemistry : The (6S,7aR) configuration is common in natural sources, influencing its bioactivity .

- Physicochemical Properties: The hydroxyl group enhances polarity, affecting solubility and interaction with biological targets compared to non-hydroxylated analogs .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups :

- Loliolide’s hydroxyl group enhances its antioxidant capacity compared to dihydroactinidiolide, which lacks this group .

- Caryophyllene oxide’s epoxide group contributes to its anti-inflammatory effects, distinct from loliolide’s lactone structure .

Dihydroactinidiolide is primarily used in food flavoring due to its volatile nature, whereas loliolide’s polarity limits its use in fragrances .

Sensory Impact: Loliolide contributes to a burnt aroma in coffee leaves, while dihydroactinidiolide is associated with fruity or floral notes .

Loliolide vs. Analogs:

- Antioxidant Activity : Loliolide’s hydroxyl group enables potent radical scavenging, as demonstrated in Sargassum horneri extracts (IC₅₀: 38 µmol MDA g⁻¹ FW) . Dihydroactinidiolide shows weaker activity due to the absence of this group.

- Anti-HIV Integrase Inhibition: Unique to loliolide among benzofuranones, attributed to its ability to chelate metal ions in enzymatic sites .

Presence in Natural Sources

Loliolide is abundant in Solanaceae family plants (e.g., S. spirale shoots: 5.53% of extract ) and marine algae. In contrast, dihydroactinidiolide is prevalent in brown algae (Padina pavonica) and coffee leaves, while mintlactone is restricted to Lamiaceae species .

Méthodes De Préparation

Reaction Mechanism and General Protocol

The most efficient synthetic route employs methyl/ethyl o-acetoxyphenylacetate derivatives undergoing transesterification under catalytic conditions to directly form the benzofuranone core. This method circumvents traditional hydrolysis steps through intramolecular cyclization driven by continuous removal of low-boiling ester byproducts (methyl acetate, ethyl acetate).

The general reaction equation is:

$$ \text{R-O-CO-C}6\text{H}4-\text{OAc} \xrightarrow{\text{catalyst}} \text{benzofuranone} + \text{R-OAc} $$

where R represents methyl, ethyl, or branched alkyl groups.

Catalyst Screening and Optimization

Table 1 summarizes catalyst performance across five representative examples from patent CN111170972A:

| Catalyst Type | Loading (% wt) | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |

|---|---|---|---|---|---|

| Alumina molecular sieve | 4.8 | 90 | 4 | 96 | Trace dimeric ethers |

| TiO₂-ZnO composite | 3.8 | 60 | 6 | 94 | <1% decarboxylated side product |

| SnO₂ | 0.12 | 140 | 5 | 98 | None detected |

| H₂SO₄ | 1.0 | 100 | 10 | 96 | Sulfonated impurities (2.3%) |

| MgO | 9.9 | 120 | 2 | 97 | Magnesium acetate complexes |

Titanium-based catalysts demonstrated superior recyclability (>5 cycles with <2% activity loss), while SnO₂ provided the highest yield at elevated temperatures. Acidic catalysts like H₂SO₄ required post-reaction neutralization to prevent product decomposition.

Critical Process Parameters

- Nitrogen atmosphere : Essential for preventing oxidative degradation of intermediates, particularly at temperatures >100°C.

- Fractionation efficiency : Real-time removal of R-OAc byproducts shifted equilibrium toward product formation, with optimal column temperatures maintained at 56–62°C for methyl acetate and 76–82°C for ethyl acetate.

- Solvent-free operation : All examples utilized neat reactants, eliminating solvent recovery steps and reducing E-factor by 38–45% compared to traditional methods.

Regioselective Diels-Alder Approach Using Lewis Acid Catalysis

Strategic Bond Formation

Zhang and Beaudry developed a [4+2] cycloaddition strategy employing 3-hydroxy-2-pyrones and nitroalkenes under AlCl₃/TFA co-catalysis. This method constructs the benzofuranone ring through tandem Diels-Alder reaction and subsequent lactonization (Scheme 1):

$$ \text{Pyrone} + \text{Nitroalkene} \xrightarrow{\text{AlCl}_3/\text{TFA}} \text{Cycloadduct} \rightarrow \text{Benzofuranone} $$

Optimization of Lewis Acid Systems

Key findings from condition screening:

- AlCl₃ (10 mol%)/TFA (20 mol%) in 1,2-dichlorobenzene at 120°C for 16 hours provided optimal yields (58%)

- Boron-based catalysts (BPh₃, BF₃·OEt₂) led to incomplete conversion (<35%)

- Prolonged heating (>24h) caused retro-Diels-Alder decomposition

Substrate Scope and Limitations

Table 2 illustrates substituent effects on reaction efficiency:

| Pyrone Substituent | Nitroalkene | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 4-Methyl | Methyl 3-nitrobut-3-enoate | 62 | 3.2:1 |

| 4-Phenyl | Ethyl 3-nitropent-3-enoate | 55 | 1.8:1 |

| 4-Isopropyl | tert-Butyl 3-nitrohex-3-enoate | 48 | 2.5:1 |

Steric hindrance at the pyrone 4-position negatively impacted yields, while electron-withdrawing groups on nitroalkenes improved reaction rates. The method proved unsuitable for substrates bearing ortho-donor groups due to competing polymerization pathways.

Multi-Step Spiroannulation Strategy for Complex Derivatives

Synthetic Sequence for Angular Substitution

Beaudry's group reported a three-step protocol to access spiroannulated benzofuranones:

- Bromine/lithium exchange : 2-Bromo-1,4-dimethoxybenzene treated with LDA at -78°C

- Nucleophilic acyl substitution : Reaction with lithium indanecarboxylate (-40°C → rt)

- Selective demethylation : AlCl₃-mediated removal of ortho-methoxy group

Key Intermediate Characterization

The critical ketone intermediate (C₁₇H₁₈O₃) displayed:

Yield Optimization Challenges

- Step 1 : 89% yield after optimized LDA stoichiometry (2.2 equiv)

- Step 2 : 67% yield limited by competing ketone reduction pathways

- Step 3 : 72% yield using AlCl₃/DCM (0°C, 2h)

Final product purification required sequential silica gel chromatography (hexane/EtOAc 4:1) and recrystallization from methanol/water.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Table 3 juxtaposes critical parameters across the three methods:

| Parameter | Transesterification | Diels-Alder | Spiroannulation |

|---|---|---|---|

| Total Steps | 1 | 2 | 3 |

| Average Yield | 96% | 53% | 42% |

| Catalyst Cost Index | 1.0 (SnO₂ reference) | 2.8 | 5.3 |

| Stereochemical Control | Moderate | High | Low |

Industrial Scalability Considerations

The transesterification method demonstrates superior scalability due to:

- Continuous byproduct removal enabling kilogram-scale batches

- Catalyst recyclability reducing material costs by 18–22% per batch

- Ambient pressure operation minimizing equipment requirements

In contrast, the Diels-Alder approach requires specialized anhydrous handling for AlCl₃, while the spiroannulation method's cryogenic steps (-78°C) present significant engineering challenges.

Q & A

Basic Research Questions

Q. How can researchers determine the stereochemical configuration of this compound in natural extracts?

- Methodology : Use chiral chromatography (e.g., HPLC with chiral columns) paired with NMR spectroscopy to resolve stereoisomers. For example, the (6S,7aR)-configuration was confirmed via X-ray crystallography in Padina pavonica extracts . Compare retention indices and optical rotation data with synthetic standards.

- Key Data :

- Melting point: 151–153°C (distinguishes from diastereomers) .

- Stereoisomer-specific bioactivity differences (e.g., antioxidant potency varies by configuration) .

Q. What analytical techniques are optimal for identifying this compound in plant matrices?

- Methodology : GC-MS (EI mode) using retention indices and fragmentation patterns (e.g., base peak at m/z 111 for the benzofuranone core) . LC-MS/MS (ESI⁻) improves detection in polar extracts, with [M-H]⁻ at m/z 195.1 .

- Key Data :

- Retention time: ~12.88 min (GC-MS, HP-5MS column) .

- Characteristic ions: m/z 111, 153, 196 (molecular ion) .

Q. How can its antioxidant activity be evaluated in vitro?

- Methodology :

DPPH/ABTS assays : Measure radical scavenging at 517 nm (IC₅₀ values typically <50 µg/mL) .

FRAP assay : Quantify Fe³⁺ reduction capacity .

- Key Data :

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported bioactivities (e.g., antimicrobial vs. growth-promoting effects)?

- Methodology :

- Dose-response studies : Test across concentrations (0.1–100 µM) to identify biphasic effects. For example, loliolide inhibits Trichoderma asperellum at 1.87% abundance but promotes osteoblast differentiation at lower doses .

- Combinatorial assays : Co-administer with phytochemicals (e.g., hexadecanoic acid) to assess synergism .

- Key Data :

- Allelopathic inhibition of root cells at IC₅₀ ~10 µM .

Q. How does stereochemistry influence its interaction with microbial enzymes?

- Methodology :

- Molecular docking : Simulate binding to Candida albicans CYP51 (lanosterol demethylase) using AutoDock Vina. Compare (6S,7aR)- vs. (6R,7aS)-isomers .

- Enzyme inhibition assays : Measure MIC shifts in enantiomerically pure samples .

- Key Data :

- (R)-dihydroactinidiolide showed stronger antimicrobial activity in Hedysarum theinum (1.47% abundance vs. 0.33% for racemic form) .

Q. What strategies improve quantitative analysis in complex biological matrices?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.